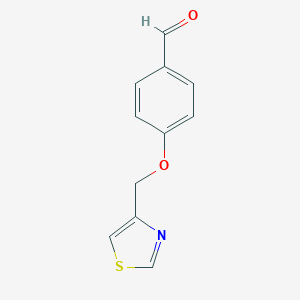

4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-thiazol-4-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-5-9-1-3-11(4-2-9)14-6-10-7-15-8-12-10/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBNVXWZLUHELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356264 | |

| Record name | 4-(1,3-thiazol-4-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118001-74-4 | |

| Record name | 4-(4-Thiazolylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118001-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-thiazol-4-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1,3 Thiazol 4 Ylmethoxy Benzaldehyde and Its Structural Analogs

Strategic Approaches to Thiazole (B1198619) Ring Construction

The formation of the 1,3-thiazole ring is a cornerstone of the synthesis. The chosen method often dictates the substitution pattern available on the final heterocyclic core.

The Hantzsch thiazole synthesis, first described in 1887, remains a fundamental and widely used method for constructing the thiazole ring. synarchive.com The classic approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comyoutube.com The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.com

This method is highly versatile, and its variants allow for the synthesis of a wide array of substituted thiazoles. nih.gov For instance, one-pot, multi-component procedures have been developed where an α-haloketone, a thioamide (or thiourea), and an aldehyde are reacted together to produce highly functionalized thiazoles in good yields. nih.govresearchgate.net These modern adaptations often employ greener conditions, such as using reusable catalysts or conducting the reaction under ultrasonic irradiation. nih.gov The flexibility of the Hantzsch synthesis allows for the introduction of various substituents at positions 2, 4, and 5 of the thiazole ring by selecting the appropriate starting materials.

Table 1: Overview of Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Key Features | Product Scope |

|---|---|---|---|

| α-Haloketone | Thioamide/Thiourea | Classic condensation reaction; forms the thiazole core. synarchive.com | 2,4- and 2,4,5-substituted thiazoles. |

Cyclocondensation is the key chemical transformation at the heart of the Hantzsch synthesis. This process involves the formation of a new ring system from the reaction of two or more molecules. In the context of thiazole synthesis, the reaction between a thioamide and an α-haloketone is a prime example of cyclocondensation. nih.gov

The mechanism typically begins with the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-haloketone, displacing the halide. The resulting intermediate then undergoes an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, followed by a dehydration step to yield the stable aromatic thiazole ring. youtube.com Alternative methods for thiazole synthesis also rely on cyclocondensation, such as the reaction of thioamides with alkynyl(aryl)iodonium reagents, which provides another route to substituted thiazoles. nih.govacs.org

Coupling Strategies for Benzaldehyde (B42025) Moiety Integration

Once the thiazole ring is formed, or a suitable precursor is in hand, the next critical step is attaching the benzaldehyde moiety. This is typically achieved by forming an ether linkage between the thiazole and the benzaldehyde ring.

A common and effective method for creating the ether bond in 4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde is the Williamson ether synthesis. This reaction involves a nucleophilic substitution (SN2) mechanism. Typically, the sodium or potassium salt of 4-hydroxybenzaldehyde (B117250) (acting as the nucleophile) is reacted with a thiazole bearing a leaving group on its 4-position methyl group, such as 4-(chloromethyl)-1,3-thiazole (B1585892) or 4-(bromomethyl)-1,3-thiazole (the electrophile).

This strategy has been successfully applied in the synthesis of analogous benzaldehyde derivatives, where phenolate (B1203915) salts, formed by treating a hydroxybenzaldehyde with a base, react with phenacyl bromides. orientjchem.org The reaction of bromo-substituted aromatic compounds with various nucleophiles to yield alkoxy derivatives further demonstrates the broad applicability of this nucleophilic substitution approach. researchgate.net

An alternative strategy involves starting with a pre-functionalized thiazole intermediate that can be coupled with a benzaldehyde precursor. For example, (1,3-thiazol-4-yl)methanol can be synthesized and then coupled with a suitable benzaldehyde derivative, such as 4-fluorobenzaldehyde, under basic conditions. The synthesis of a similar compound, 3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde, utilizes 2-Methyl-1,3-thiazole-4-methanol as a key intermediate. evitachem.com

Furthermore, direct functionalization of the thiazole C-H bond represents a more advanced approach. organic-chemistry.org The thiazole ring can be deprotonated at specific positions, rendering it nucleophilic. For instance, deprotonation at the C2 position with a strong base like an organolithium compound allows for subsequent reaction with an electrophile, such as an aldehyde. pharmaguideline.com

Multi-Step Synthesis Protocols for Complex Derivatives

The synthesis of this compound and its more complex analogs often requires a multi-step sequence that combines the strategies mentioned above. A general and logical synthetic plan involves the initial construction of key intermediates—a functionalized thiazole and a functionalized benzaldehyde—followed by their coupling.

A representative multi-step synthesis could proceed as follows:

Thiazole Intermediate Synthesis : An appropriately substituted thiazole, such as (1,3-thiazol-4-yl)methanol, is prepared. This can be achieved via a Hantzsch synthesis using an ester of an α-haloketone, followed by reduction of the resulting thiazole ester.

Conversion to an Electrophile : The hydroxyl group of (1,3-thiazol-4-yl)methanol is converted into a better leaving group, for example, by reaction with thionyl chloride to form 4-(chloromethyl)-1,3-thiazole.

Coupling Reaction : The 4-(chloromethyl)-1,3-thiazole is then reacted with 4-hydroxybenzaldehyde in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF or acetone) to form the final product via a Williamson ether synthesis.

This modular approach is highly adaptable for creating a library of derivatives by simply varying the starting materials for the thiazole synthesis or using different substituted hydroxybenzaldehydes in the final coupling step. Such analogue-based drug design approaches have been used to synthesize series of novel thiazole derivatives for various applications. nih.gov

Table 2: Key Compounds Mentioned

| Compound Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| This compound | C₁₁H₉NO₂S | Target Molecule |

| Thioamide | R-C(=S)NH₂ | Precursor for Thiazole Ring synarchive.comnih.gov |

| α-Haloketone | R-C(=O)CH₂X | Precursor for Thiazole Ring synarchive.comnih.gov |

| 4-Hydroxybenzaldehyde | HOC₆H₄CHO | Precursor for Benzaldehyde Moiety orientjchem.org |

| (1,3-Thiazol-4-yl)methanol | C₄H₅NOS | Thiazole Intermediate evitachem.com |

| 4-(Chloromethyl)-1,3-thiazole | C₄H₄ClNS | Thiazole Intermediate/Electrophile |

Scalability Considerations in Synthetic Development

The successful transition of a synthetic route from laboratory-scale to industrial-scale production requires careful consideration of numerous factors, including reaction efficiency, cost of starting materials and reagents, operational safety, and environmental impact. For the synthesis of this compound and its structural analogs, several methodologies are available, each with distinct advantages and challenges regarding scalability. The primary routes of synthesis include the Williamson ether synthesis, Ullmann-type couplings, and emerging solvent-free mechanochemical methods.

The most prevalent laboratory-scale method for preparing this compound is the Williamson ether synthesis. researchgate.net This well-established reaction typically proceeds in two steps: the formation of a thiazol-4-ylmethyl halide followed by its reaction with 4-hydroxybenzaldehyde. researchgate.net The initial step involves the radical bromination of 4-methylthiazole (B1212942) using N-bromosuccinimide (NBS). researchgate.net The subsequent etherification is a nucleophilic substitution reaction conducted in the presence of a base. researchgate.net

Table 1: Optimized Laboratory Conditions for Williamson Ether Synthesis of this compound

| Parameter | Optimal Value | Impact on Yield/Scalability |

| Solvent | Dimethylformamide (DMF) | Enhances nucleophilicity but poses challenges for industrial-scale removal and disposal. researchgate.netnumberanalytics.com |

| Base | Potassium Carbonate (K₂CO₃) | A mild and safer base, minimizing hydrolysis and suitable for large-scale use. researchgate.net |

| Temperature | 80–90°C | Balances reaction rate with the potential for side reactions. researchgate.net |

| Reaction Time | 6–8 hours | Ensures the reaction proceeds to completion. researchgate.net |

For sterically hindered substrates or those prone to elimination, the Mitsunobu reaction presents an alternative. researchgate.net This method can provide comparable yields but is often not economically viable for large-scale synthesis due to the high cost of reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃). researchgate.netrsc.org The generation of stoichiometric amounts of byproducts, such as triphenylphosphine oxide and a reduced azodicarboxylate derivative, also presents significant purification challenges on an industrial scale. researchgate.net

A more promising alternative for large-scale production is the use of copper-catalyzed Ullmann-type couplings. researchgate.netacs.org This approach can facilitate the one-pot synthesis of aryl ethers from aryl halides and alcohols. acs.org Significant advancements in this area, particularly the development of bidentate ligands, have made the reaction more efficient under milder conditions, which is a major advantage for industrial processes. acs.orgresearchgate.net These modern catalytic systems allow for lower catalyst loadings and can even utilize less reactive and more cost-effective aryl chlorides as starting materials. acs.orgresearchgate.net However, scalability challenges remain, including the cost of specialized ligands, potential catalyst deactivation, and the need for efficient removal of copper from the final product to meet regulatory standards for pharmaceuticals. researchgate.net

Recent innovations in green chemistry have led to the development of solvent-free mechanochemical methods for ether synthesis. researchgate.net Techniques like ball milling can produce this compound in high yield without the need for hazardous solvents. researchgate.net This approach offers significant environmental and economic benefits by reducing waste and simplifying workup procedures. researchgate.net The scalability of mechanochemistry is an active area of research, with techniques like twin-screw extrusion (TSE) showing promise for continuous, large-scale manufacturing. youtube.comnih.govyoutube.com While promising, challenges in precise temperature control, ensuring reaction homogeneity, and the capital investment required for specialized equipment must be addressed for widespread industrial adoption. researchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation of 4 1,3 Thiazol 4 Ylmethoxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde provides characteristic signals that confirm its structure. Key proton signals include a singlet for the aldehydic proton (CHO) typically observed around δ 9.88 ppm. The thiazole (B1198619) proton appears as a singlet at approximately δ 8.72 ppm. The aromatic protons of the benzaldehyde (B42025) ring exhibit a characteristic splitting pattern, with a doublet for the two protons ortho to the aldehyde group appearing at δ 7.82 (d, J = 8.4 Hz) and a doublet for the two protons meta to the aldehyde group at δ 7.08 (d, J = 8.4 Hz). A singlet for the methylene (B1212753) protons (OCH₂) is observed around δ 5.32 ppm. The integration of these signals corresponds to the number of protons in each chemical environment, further validating the structure.

In derivatives of this compound, such as those where the benzaldehyde moiety is substituted, the chemical shifts and splitting patterns of the aromatic protons will vary depending on the nature and position of the substituent. For instance, in N-(2,4-dichlorobenzylidene)-4-(4-nitrophenyl)thiazol-2-imine, the thiazole proton appears as a singlet at δ 8.11 ppm, while the aromatic protons show complex multiplets in the region of δ 7.63-8.35 ppm. nih.gov

Table 1: ¹H NMR Spectral Data for this compound and Related Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| This compound | CDCl₃ | 9.88 (s, 1H, CHO), 8.72 (s, 1H, thiazole-H), 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.08 (d, J=8.4 Hz, 2H, Ar-H), 5.32 (s, 2H, OCH₂) |

| N-(2,4-dichlorobenzylidene)-4-(4-nitrophenyl)thiazol-2-imine | DMSO-d₆ | 8.35 (d, 2H), 8.28 (s, 1H), 8.27 (s, 1H), 8.11 (s, 1H), 8.10 (d, 2H), 7.67 (d, 1H), 7.63 (d, 1H) nih.gov |

| 2-(5-((2-(4-Chlorophenylthiazol-4-yl)methyl)-1,3,4-oxadiazol-2-ylthio)-1-(4-bromophenyl) ethanone | CDCl₃ | 7.8 (d, J=8.1 Hz, 2H), 7.6 (d, J=8.1 Hz, 2H), 7.5 (d, J=8.3 Hz, 2H), 7.4 (d, J=8.3 Hz, 2H), 7.2 (s, 1H), 4.8 (s, 2H), 4.4 (s, 2H) mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For benzaldehyde derivatives, the aldehydic carbon (C=O) typically resonates at a high chemical shift, around δ 192.3 ppm. docbrown.info The carbons of the benzene (B151609) ring show signals in the aromatic region (δ 110-160 ppm), with their specific shifts influenced by the substituents. docbrown.info In 4-methoxybenzaldehyde, a related structure, the carbon attached to the methoxy (B1213986) group appears at a different chemical shift compared to the other aromatic carbons. hmdb.ca

For thiazole derivatives, the carbon atoms within the heterocyclic ring also have characteristic chemical shifts. For example, in N-(2,4-dichlorobenzylidene)-4–(4-nitrophenyl)thiazol-2-imine, the thiazole carbons and the imine carbon are observed at δ 111, 152, and 173 ppm respectively. nih.gov The specific shifts for this compound would include signals for the thiazole ring carbons, the benzaldehyde ring carbons, the aldehydic carbon, and the methylene carbon.

Table 2: ¹³C NMR Spectral Data for Benzaldehyde and Thiazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| Benzaldehyde | CDCl₃ | 192.3 (C=O), 136.5 (C-1), 134.4 (C-4), 129.7 (C-2, C-6), 129.0 (C-3, C-5) docbrown.info |

| N-(2,4-dichlorobenzylidene)-4–(4-nitrophenyl)thiazol-2-imine | DMSO-d₆ | 179, 173, 152, 137, 136, 135, 133, 131, 130, 129, 124, 121, 111 nih.gov |

| 2-(5-((2-Phenylthiazol-4-yl)methyl)-1,3,4-oxadiazol-2-ylthio)-1-(4-chlorophenyl) ethanone | CDCl₃ | 183.0 (C=O), 170.2, 169.0, 166.4, 165.0, 150.1, 150.0, 137.0, 136.3, 135.5, 134.2, 132.0, 131.5, 131.0, 130.0, 129.0, 128.8, 128.5, 128.3, 128.0, 127.0, 109.4, 109.0, 35.0, 32.0 mdpi.com |

Investigation of Dynamic Processes via Variable Temperature NMR

Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes in molecules, such as conformational changes or restricted rotation. acs.org For molecules containing flexible linkages, like the methoxy bridge in this compound, VT NMR can reveal information about the rotational barrier around single bonds. By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. At low temperatures, the rotation might be slow on the NMR timescale, leading to distinct signals for different conformers. As the temperature increases, the rotation becomes faster, causing these signals to coalesce into a single, averaged signal. This data can be used to calculate the energy barrier for the dynamic process. For example, VT NMR studies on cycloparaphenylene dimers have been used to confirm the inhibition of flipping processes of the CPP rings. acs.org

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly FTIR, is instrumental in identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound shows characteristic absorption bands that correspond to the vibrations of its functional groups. A strong absorption band around 1695 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The asymmetric C-O-C stretching of the ether linkage is typically observed around 1250 cm⁻¹. The presence of the thiazole ring is confirmed by characteristic C=N and C-S stretching vibrations. Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region.

In related thiazole derivatives, similar characteristic peaks are observed. For instance, in N-(3-methoxybenzylidene)-4–(4-bromophenyl)thiazol-2-imine, the C=N stretch is at 1615 cm⁻¹, and the C-S-C stretch is at 1063 cm⁻¹. nih.gov

Table 3: Key FTIR Absorption Bands for this compound and Related Compounds

| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |

|---|---|---|

| This compound | KBr | 1695 (C=O stretch), 1250 (C-O-C asymmetric stretch) |

| N-(3-methoxybenzylidene)-4–(4-bromophenyl)thiazol-2-imine | KBr | 3114 (C-H), 1615 (C=N), 1576 (C=C Ar), 1180 (C-N), 1063 (C-S-C), 815 (Ar), 740 (Ar-Br) nih.gov |

| Benzaldehyde | Liquid Film | ~1700 (C=O stretch) rsc.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) would show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value corresponding to its molecular weight plus one. The calculated monoisotopic mass of C₁₁H₉NO₂S is 219.04 Da. nih.gov The observed [M+H]⁺ peak would therefore be expected at m/z 220.05.

The fragmentation pattern in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for this molecule might include cleavage of the ether bond, leading to fragments corresponding to the thiazolylmethyl cation and the 4-hydroxybenzaldehyde (B117250) radical cation, or loss of the formyl group from the benzaldehyde ring. Analysis of the mass spectra of related thiazole derivatives can also provide insights into characteristic fragmentation patterns. mdpi.com

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 220.0478 |

| [M+Na]⁺ | 242.0297 |

| [M-H]⁻ | 218.0332 |

| [M+NH₄]⁺ | 237.0743 |

| [M+K]⁺ | 258.0036 |

Data predicted for C₁₁H₉NO₂S.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. For derivatives of this compound, X-ray diffraction analysis reveals the spatial orientation of the thiazole and benzaldehyde moieties and how molecules pack together in the crystal lattice.

In studies of related structures, such as methoxy-benzaldehyde oxime derivatives, X-ray crystallography has been used to identify different molecular conformations (s-cis vs. s-trans) and complex hydrogen-bonding patterns that build three-dimensional networks. nih.gov For instance, analysis of thiosemicarbazone derivatives of vanillin, which also contains a methoxy-benzaldehyde group, detailed an approximately planar molecular conformation supported by intramolecular hydrogen bonds. nih.gov These studies show intermolecular forces, including N-H⋯S and O-H⋯O hydrogen bonds, which dictate the formation of dimers and larger supramolecular assemblies in the solid state. nih.gov

The crystal structure of a 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, a related thiazole derivative, showed that the ring systems were nearly coplanar and that weak hydrogen bonds involving the carbonyl oxygen were crucial to the three-dimensional packing. nih.gov Though specific crystallographic data for this compound is not widely published, analysis of its derivatives provides a strong framework for predicting its solid-state behavior. Key parameters obtained from such an analysis would include the crystal system, space group, and unit cell dimensions.

Table 1: Representative Crystallographic Data for a Related Heterocyclic Compound This table presents example data from a related structural class to illustrate the outputs of X-ray crystallography.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.948(3) |

| b (Å) | 8.833(3) |

| c (Å) | 11.420(3) |

| β (°) | 102.682(4) |

| Volume (ų) | 979.9(5) |

| Z (molecules/unit cell) | 4 |

| Data derived from analysis of a substituted tetrazine derivative for illustrative purposes. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The resulting spectrum is a key indicator of the electronic structure, particularly in molecules containing chromophores—groups of atoms that absorb light, such as aromatic rings and double bonds. libretexts.org

The structure of this compound contains two primary chromophores: the benzaldehyde ring and the thiazole ring. These conjugated systems are responsible for its characteristic UV absorption profile. The electronic transitions observed are typically π → π* and n → π*. youtube.com

π → π Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. They are characteristic of systems with double bonds and aromatic rings and typically result in strong absorption bands. uzh.ch

n → π Transitions: This type of transition involves moving an electron from a non-bonding orbital (like the lone pairs on the oxygen of the aldehyde or the nitrogen and sulfur of the thiazole) to a π antibonding orbital. youtube.com These transitions are generally of lower energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. youtube.com

In a study of a related thiazolidinone derivative, two main absorption peaks were observed at 348 nm and 406 nm in the ultraviolet region. scielo.org.za The absorption spectrum of this compound is expected to show similar characteristics, with intense absorptions in the UV region arising from the electronic transitions within its aromatic and heterocyclic systems.

Table 2: Typical Electronic Transitions in Aromatic and Heterocyclic Aldehydes

| Transition Type | Involved Orbitals | Typical Wavelength Range (nm) | Relative Intensity |

| π → π | π bonding to π antibonding | 200 - 400 | High |

| n → π | Non-bonding to π antibonding | > 300 | Low to Medium |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. For a substance like this compound, High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for quantitative analysis and purity determination.

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reverse-phase HPLC method is highly effective. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The compound, being moderately polar, interacts with the stationary phase, and its elution is controlled by the composition of the mobile phase.

Specific HPLC analysis has determined the purity of this compound to be 98.7%, with a retention time of 8.2 minutes under defined conditions. This high level of purity is crucial for its use in further chemical synthesis or biological studies.

In addition to HPLC, Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective qualitative method. TLC is often used to monitor the progress of a synthesis reaction or to quickly assess the purity of fractions during purification by column chromatography. A spot corresponding to the compound will move a certain distance up the plate (measured by its Retention Factor, or Rf value), allowing for its identification relative to starting materials and byproducts.

Table 3: High-Performance Liquid Chromatography (HPLC) Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 × 4.6 mm |

| Mobile Phase | Acetonitrile/Water (70:30 v/v) |

| Detection | UV Spectrophotometer |

| Retention Time | 8.2 min |

| Assessed Purity | 98.7% |

| Data sourced from established analytical methods for this compound. |

Reaction Chemistry and Functional Group Interconversions of 4 1,3 Thiazol 4 Ylmethoxy Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a highly reactive functional group that readily undergoes a variety of chemical reactions, including oxidation, reduction, and condensation.

The aldehyde functional group of 4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(1,3-Thiazol-4-ylmethoxy)benzoic acid. This transformation is a fundamental reaction in organic chemistry and can be achieved using a variety of oxidizing agents. Common reagents for this conversion include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder oxidants like silver oxide (Ag₂O). The choice of oxidant may depend on the presence of other sensitive functional groups within the molecule. For instance, N-heterocyclic carbenes can catalyze the oxidation of unactivated aldehydes to esters in the presence of manganese(IV) oxide, a method that is compatible with a range of functional groups. nih.gov

A general representation of the oxidation reaction is depicted below:

Reaction Scheme: Oxidation of this compound

Where [O] represents a suitable oxidizing agent.

This conversion is significant as it allows for the introduction of a carboxylic acid group, which can then be further modified, for example, through esterification or amidation, to generate a wider array of derivatives.

The aldehyde group can be reduced to a primary alcohol, yielding [4-(1,3-thiazol-4-ylmethoxy)phenyl]methanol. This reduction can be accomplished using various reducing agents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. study.comresearchgate.net The choice between these reagents often depends on the desired reaction conditions and the presence of other reducible functional groups. Sodium borohydride is a milder reducing agent and is often preferred for its selectivity.

The general reaction for the reduction is as follows:

Reaction Scheme: Reduction of this compound

Where [H] represents a suitable reducing agent.

This transformation is crucial for accessing the corresponding benzyl (B1604629) alcohol derivative, which can serve as a precursor for the synthesis of other compounds, such as ethers and esters. The Cannizzaro reaction is another method for converting benzaldehyde (B42025) to benzyl alcohol, particularly in the absence of alpha-hydrogens and in the presence of a strong base. doubtnut.comyoutube.com

The carbonyl group of this compound is susceptible to nucleophilic attack by primary amines and hydrazines, leading to the formation of Schiff bases (imines) and hydrazones, respectively. These condensation reactions are typically acid-catalyzed and involve the elimination of a water molecule. nih.govmediresonline.org

Schiff Base Formation: The reaction with a primary amine (R-NH₂) yields a Schiff base derivative. These compounds are characterized by the presence of a C=N double bond. The synthesis of thiazole-based Schiff bases is a common strategy in medicinal chemistry to generate compounds with diverse biological activities. researchgate.netijpbs.com

Hydrazone Formation: Condensation with a hydrazine derivative (R-NHNH₂) results in the formation of a hydrazone. Hydrazones containing a thiazole (B1198619) moiety have been synthesized and investigated for their chemical and biological properties. mdpi.comvjs.ac.vnnih.govresearchgate.net

The general schemes for these reactions are:

Reaction Scheme: Schiff Base Formation

Reaction Scheme: Hydrazone Formation

These reactions are highly valuable for the synthesis of a wide range of derivatives with potential applications in various fields, including materials science and medicinal chemistry.

Transformations Involving the Thiazole Heterocycle

The thiazole ring in this compound is an aromatic heterocycle that can participate in various chemical transformations, including electrophilic and nucleophilic substitutions, as well as coupling reactions.

The thiazole ring exhibits a distinct pattern of reactivity towards electrophilic and nucleophilic reagents. The electron density distribution in the ring makes certain positions more susceptible to attack.

Electrophilic Substitution: The C5 position of the thiazole ring is the most electron-rich and, therefore, the preferred site for electrophilic substitution. wikipedia.orgresearchgate.net Reactions such as halogenation, nitration, and sulfonation would be expected to occur at this position. The presence of substituents on the ring can influence the regioselectivity of these reactions. analis.com.my

Nucleophilic Substitution: The C2 position of the thiazole ring is the most electron-deficient and is thus the primary target for nucleophilic attack. pharmaguideline.com Nucleophilic substitution reactions at this position typically require a good leaving group, such as a halogen, or activation of the ring.

The thiazole ring can be functionalized through various palladium-catalyzed cross-coupling reactions, which are powerful tools for scaffold diversification. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. nih.govresearchgate.netresearchgate.netyoutube.com A halogenated derivative of this compound could be coupled with a variety of boronic acids to introduce new aryl or alkyl groups onto the thiazole or benzene (B151609) ring.

Heck Coupling: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene. beilstein-journals.orgnih.govresearchgate.netnih.govmdpi.com This reaction could be utilized to introduce alkenyl groups onto the thiazole or benzene ring of a halogenated precursor.

These coupling reactions provide a versatile platform for the synthesis of a wide range of derivatives of this compound with diverse structural motifs. nih.govdigitellinc.comrsc.orgdntb.gov.uaresearchgate.net

Linker Modification and Elaboration Strategies

The structure of this compound allows for various modifications and elaborations, primarily by targeting the aldehyde functional group. This aldehyde serves as a key intermediate for the synthesis of a diverse range of heterocyclic compounds and other derivatives through condensation and cyclization reactions.

Detailed research has demonstrated the utility of this compound as a precursor for creating more complex molecular architectures. For instance, it has been used as a starting material for the synthesis of 2-thioxo-1,3-thiazolidin-4-one and pyrimidine-2,4,6-trione derivatives. These transformations highlight the ability to elaborate the benzaldehyde portion of the molecule into different five- and six-membered heterocyclic rings.

Furthermore, the aldehyde group readily undergoes condensation reactions with various nucleophiles. One significant application is the synthesis of novel aroyl-hydrazones. This is achieved by reacting this compound with different carboxylic acid hydrazides, such as isonicotinoyl hydrazide. The resulting isonicotinoyl hydrazone analogs have been synthesized and characterized.

The general synthetic approach involves the reaction of a 2-aryl-thiazole with o, m, or p-hydroxybenzaldehyde to yield the corresponding thiazolyl-methyl-oxi-benzaldehyde intermediate. This intermediate is then utilized in subsequent reactions to produce the final, more complex molecules. The purity and structure of these newly synthesized compounds are typically confirmed using techniques such as thin-layer chromatography (TLC), elemental analysis, and various spectroscopic methods including infrared (IR), proton nuclear magnetic resonance (¹H NMR), and mass spectrometry (MS).

Below is a table summarizing the types of derivatives synthesized from this compound and its analogs, showcasing the elaboration strategies.

| Starting Material Analogue | Reagent | Product Type |

| 2-Aryl-thiazolyl benzaldehyde derivatives | 2-Thioxo-1,3-thiazolidin-4-one | 2-Thioxo-1,3-thiazolidin-4-one derivatives |

| 2-Aryl-thiazolyl benzaldehyde derivatives | Pyrimidine-2,4,6-trione | Pyrimidine-2,4,6-trione derivatives |

| 4-(2-Aryl-thiazol-4-ylmethoxy)-benzaldehyde | Isonicotinoyl hydrazide | Isonicotinoyl hydrazone analogs |

This table illustrates the elaboration of the benzaldehyde moiety into various heterocyclic systems.

Multi-Component Reactions Incorporating the Benzaldehyde Moiety (e.g., Biginelli Reaction)

The benzaldehyde functional group in this compound is a prime candidate for participation in multi-component reactions (MCRs). MCRs are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. One of the most prominent examples of such a reaction is the Biginelli reaction.

The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a one-pot acid-catalyzed cyclocondensation reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.org The classical Biginelli reaction involves an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). wikipedia.org Given that this compound is an aryl aldehyde, it can readily be employed in this reaction to generate DHPMs bearing the thiazole moiety.

The general mechanism of the Biginelli reaction is believed to proceed through a series of bimolecular reactions. wikipedia.org The initial and often rate-determining step is the acid-catalyzed condensation of the aldehyde with urea to form an N-acylimine intermediate. organic-chemistry.org This is followed by the nucleophilic addition of the enolate of the β-ketoester to the iminium ion. The final step involves an intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl group, followed by dehydration to yield the dihydropyrimidinone ring system. wikipedia.orgorganic-chemistry.org

The reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.org Various catalysts have been employed to improve reaction yields and shorten reaction times, including Yb(OTf)₃ and InCl₃. organic-chemistry.org Microwave-assisted synthesis and solvent-free conditions have also been successfully applied to the Biginelli reaction, aligning with the principles of green chemistry. organic-chemistry.orgbeilstein-journals.org

While specific studies detailing the use of this compound in the Biginelli reaction are not extensively documented in the provided search results, the well-established reactivity of aryl aldehydes in this transformation strongly supports its feasibility. The resulting dihydropyrimidinone derivatives would incorporate the 4-(1,3-thiazol-4-ylmethoxy)phenyl substituent at the 4-position of the pyrimidine ring. These products could be of significant interest in medicinal chemistry, as dihydropyrimidinones are known to exhibit a wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents. wikipedia.org

The table below outlines the general components and the expected product of a Biginelli reaction utilizing this compound.

| Aldehyde Component | β-Dicarbonyl Component | Urea/Thiourea Component | Expected Product |

| This compound | Ethyl acetoacetate | Urea | Ethyl 6-methyl-2-oxo-4-(4-(thiazol-4-ylmethoxy)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| This compound | Acetylacetone | Thiourea | 5-Acetyl-6-methyl-4-(4-(thiazol-4-ylmethoxy)phenyl)-3,4-dihydropyrimidin-2(1H)-thione |

This table presents the expected products from the Biginelli reaction with this compound and common reaction partners.

Computational Chemistry and Molecular Modeling Studies of 4 1,3 Thiazol 4 Ylmethoxy Benzaldehyde and Its Analogs

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) are employed to analyze the electron distribution, which in turn dictates the molecule's stability, reactivity, and potential interaction sites.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov A key aspect of this analysis involves the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate an electron, while LUMO represents its ability to accept an electron.

The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and prone to electronic transitions. nih.gov For thiazole (B1198619) derivatives, the HOMO-LUMO gap can reveal charge-transfer possibilities within the molecule. researchgate.net In studies of analogous benzaldehyde (B42025) derivatives, the HOMO is often located over the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting moieties. nih.govconicet.gov.ar This separation of orbitals facilitates intramolecular charge transfer, a crucial aspect of molecular electronics and reactivity. nih.gov

Illustrative Frontier Orbital Energies and Energy Gaps for Analogous Compounds

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiazole Azo Dye Analog | -5.67 | -2.53 | 3.14 |

| Substituted Benzaldehyde Analog | -6.45 | -1.89 | 4.56 |

| Trimethoxybenzaldehyde Schiff Base Analog | -5.89 | -1.81 | 4.08 |

Note: The data in this table is illustrative, derived from studies on analogous molecular structures, and serves to represent typical values obtained from DFT calculations. nih.govconicet.gov.arnih.gov

Based on HOMO and LUMO energy values, a set of global reactivity descriptors can be calculated to quantify a molecule's reactivity. nih.gov These descriptors provide a theoretical framework for predicting how a molecule will behave in a chemical reaction.

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Potential (μ): The escaping tendency of an electron from an equilibrium system (μ = (EHOMO + ELUMO) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (EHOMO - ELUMO) / 2). Hard molecules have a large energy gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability. Soft molecules are more reactive. nih.gov

Electronegativity (χ): The power of an atom to attract electrons (χ = -μ).

Electrodonating Power (ω-): The capability of a system to donate charge.

Electroaccepting Power (ω+): The capability of a system to accept charge.

Calculated Global Reactivity Descriptors for an Analogous Schiff Base

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.89 |

| Electron Affinity (A) | 1.81 |

| Chemical Hardness (η) | 2.04 |

| Chemical Softness (S) | 0.49 |

| Chemical Potential (μ) | -3.85 |

| Electronegativity (χ) | 3.85 |

Note: The data presented is based on a trimethoxybenzaldehyde Schiff base analog and is representative of values for this class of compounds. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. nih.govnih.gov It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). nih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. mdpi.com It is highly effective for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to denote different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, and indicative of sites for electrophilic attack (e.g., around electronegative atoms like oxygen and nitrogen). nih.gov

Blue: Regions of most positive electrostatic potential, electron-deficient, and indicative of sites for nucleophilic attack (e.g., around hydrogen atoms). nih.gov

Green: Regions of neutral or zero potential.

For a molecule like 4-(1,3-thiazol-4-ylmethoxy)benzaldehyde, the MEP map would likely show negative potential (red/yellow) around the oxygen atom of the aldehyde group and the nitrogen and sulfur atoms of the thiazole ring. In contrast, the hydrogen atom of the aldehyde group and the hydrogens on the aromatic ring would exhibit a positive potential (blue). researchgate.netmdpi.com

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

While quantum chemical calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to predict how it will interact with a specific biological target, such as a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a target protein. impactfactor.orgnih.gov The binding affinity is typically reported as a docking score in kcal/mol, where a more negative value indicates a stronger, more stable interaction. impactfactor.org

Docking studies performed on various thiazole analogs have shown their potential to bind to a wide range of biological targets. nih.govresearchgate.net For instance, thiazole derivatives have been docked against targets like tubulin, a protein crucial for cell division, and various microbial enzymes. nih.govresearchgate.net These simulations reveal the specific molecular interactions that stabilize the ligand-protein complex, which commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors (like -NH or -OH groups) and acceptors (like carbonyl oxygen or nitrogen atoms).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Pi-Pi Stacking: Interactions between aromatic rings.

In docking simulations of analogs, the thiazole ring often participates in key interactions within the binding pocket. The benzaldehyde moiety can form hydrogen bonds via its carbonyl oxygen and engage in hydrophobic or pi-stacking interactions through its phenyl ring. impactfactor.org These detailed interaction maps are crucial for structure-activity relationship (SAR) studies, helping researchers understand why certain structural modifications lead to improved biological activity.

Representative Docking Scores of Thiazole Analogs Against Various Protein Targets

| Compound Analog | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| 2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one | Antimicrobial Target (1KZN) | -6.8 | Enhanced interaction due to methoxy-substituted phenyl ring |

| Thiazole-based thiazolidinone | CYP450 3A4 | -8.63 | Not specified |

| 2,4-disubstituted thiazole | Tubulin | -7.5 to -9.0 | Hydrogen bonds, hydrophobic interactions |

| Triazolo-thiadiazole | c-Met Tyrosine Kinase | -4.47 | Not specified |

Note: This table presents findings from docking studies on various thiazole-containing analogs to illustrate the method and typical results. The specific binding affinities are dependent on the exact ligand and protein target. impactfactor.orgnih.govresearchgate.netresearchgate.net

Analysis of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking, π-Sulfur Interactions)

Non-covalent interactions are fundamental in determining the three-dimensional structures and interaction mechanisms of molecules. In this compound and its analogs, these forces play a significant role.

π-π Stacking: The aromatic benzaldehyde and thiazole rings are capable of engaging in π-π stacking interactions. These interactions are crucial for the stabilization of molecular conformations and play a role in how these molecules interact with biological targets.

π-Sulfur Interactions: The sulfur atom in the thiazole ring can participate in π-sulfur interactions, a type of non-covalent bond that contributes to the stability of the molecular structure. These interactions can influence the orientation of the thiazole ring relative to other parts of the molecule or interacting species.

The interplay of these non-covalent forces dictates the molecular conformation and the packing of these molecules in the solid state, which can be crucial for their activity and properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiazole derivatives, QSAR studies are instrumental in predicting the activity of new analogs and in guiding the design of more potent compounds.

QSAR models are developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed biological activity. mdpi.com For instance, in a study of thiazole and thiadiazole derivatives, QSAR models showed a high correlation between physicochemical parameters like XlogP, kaapa2, and Quadrupole1 and the cytotoxic activity against cancer cell lines, with a high correlation coefficient (r²: 0.941). nih.gov

These models can be 2D or 3D. 2D-QSAR models have been successfully used to predict the inhibitory activities of 1,3-thiazine derivatives against influenza neuraminidase. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional map of the regions where modifications to the molecular structure are likely to enhance activity. nih.govnih.gov

The predictive power of a QSAR model is assessed through various statistical parameters, including the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root mean square error (RMSE). nih.gov A robust QSAR model can significantly reduce the time and cost associated with the synthesis and testing of new compounds by prioritizing those with the highest predicted activity. nih.gov

Crystal Structure Prediction and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

Understanding the crystal structure of a compound is vital as it provides definitive information about its three-dimensional arrangement and intermolecular interactions. While experimental determination of crystal structures can be challenging, computational methods for crystal structure prediction are becoming increasingly reliable.

For thiazole derivatives, computational analysis of crystal structures often involves:

Energy Frameworks: This approach calculates the interaction energies between molecules in the crystal lattice, providing a visual and quantitative understanding of the forces that hold the crystal together. By analyzing these frameworks, researchers can identify the key interactions responsible for the stability of the crystal structure. researchgate.net

In a study of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, the molecule was found to be essentially planar, with the carbonyl oxygen accepting four weak hydrogen bonds in the three-dimensional packing. nih.gov The coplanarity of the ring systems leads to a short intramolecular contact between the sulfur and oxygen atoms. nih.gov

Validation of Computational Models with Experimental Data

The reliability of computational models is contingent upon their validation against experimental data. This is a critical step to ensure that the models accurately reflect the real-world behavior of the molecules under investigation.

For this compound and its analogs, computational predictions are often compared with experimental results from techniques such as:

X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in the solid state, which can be used to validate the predicted geometries from computational models.

Spectroscopy (NMR, IR): Experimental spectroscopic data can be compared with computationally predicted spectra to confirm the structure and conformation of a molecule. For example, the ¹H NMR and IR spectra of this compound have been used to confirm its chemical structure.

Biological Assays: The predicted biological activities from QSAR models are validated by synthesizing the compounds and testing them in relevant biological assays. The close correlation between predicted and experimental IC₅₀ values in QSAR studies of oxidovanadium(IV) complexes demonstrates the reliability of the computational model. mdpi.com

A strong correlation between computational predictions and experimental data enhances the confidence in the models and their utility in guiding further research and development of new compounds based on the this compound scaffold.

Role of 4 1,3 Thiazol 4 Ylmethoxy Benzaldehyde As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor for Complex Molecular Architectures in Drug Discovery

This intermediate serves as a scaffold upon which intricate molecular designs can be assembled. evitachem.com For instance, the aldehyde functionality can readily undergo condensation reactions, reductions to form benzyl (B1604629) alcohols, or oxidations to yield benzoic acids, each step providing a new avenue for diversification. These transformations are fundamental in the synthesis of libraries of compounds for high-throughput screening, a cornerstone of modern drug discovery. The ability to introduce a variety of substituents onto the benzaldehyde (B42025) or thiazole (B1198619) rings allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing interactions with biological targets.

Building Block for Novel Heterocyclic Scaffolds

The development of new heterocyclic systems is a major focus of synthetic organic chemistry, driven by the quest for novel therapeutic agents. 4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde has proven to be an invaluable starting material for the synthesis of a diverse range of heterocyclic scaffolds.

Synthesis of Thiazolidinone Derivatives

Thiazolidin-4-ones are a class of heterocyclic compounds that have attracted considerable interest due to their wide spectrum of biological activities. nih.gov The synthesis of thiazolidinone derivatives often involves the reaction of a Schiff base with a compound containing a thiol group. In this context, this compound can be reacted with an appropriate amine to form an intermediate imine (Schiff base). Subsequent cyclocondensation with a mercaptoacetic acid derivative yields the desired thiazolidinone ring. researchgate.net This synthetic strategy allows for the incorporation of the 4-(1,3-thiazol-4-ylmethoxy)phenyl moiety at a specific position on the thiazolidinone core, enabling the exploration of structure-activity relationships. nih.govnih.govresearchgate.net

Synthesis of Pyrimidine-Trione Derivatives

Pyrimidine and its derivatives are fundamental components of nucleic acids and are implicated in a vast array of biological processes. The Biginelli reaction, a one-pot multicomponent reaction, is a classic method for the synthesis of dihydropyrimidinones, which can be further modified to yield a variety of pyrimidine-based structures. nih.govencyclopedia.pub this compound can serve as the aldehyde component in such reactions, alongside a β-dicarbonyl compound and urea (B33335) or thiourea. researchgate.netnih.gov This approach provides a straightforward route to pyrimidine-trione derivatives bearing the 4-(1,3-thiazol-4-ylmethoxy)phenyl substituent. The resulting scaffolds are of interest for their potential as novel therapeutic agents. mdpi.com

Derivatization to Form Hybrid Systems (e.g., Triazole-Dihydropyrimidinones)

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug design. This compound can be utilized in the synthesis of hybrid molecules that incorporate both a triazole and a dihydropyrimidinone nucleus. For example, a 1,2,3-triazole ring can be introduced via a "click" reaction, a highly efficient and specific cycloaddition between an azide (B81097) and an alkyne. nih.govbeilstein-journals.org By first synthesizing a derivative of this compound that contains an azide or alkyne functionality, it becomes possible to link it to another molecule containing the complementary reactive group. This can then be followed by a Biginelli-type reaction to construct the dihydropyrimidinone ring, resulting in a complex hybrid molecule with potential for unique biological activities. nih.govnih.gov

Formation of Triazole-Linked Cyclic Ketones

Recent research has explored the synthesis of 1,2,3-triazole-linked cyclic ketones as potential cytotoxic agents. researchgate.net A synthetic route to these compounds involves the condensation of a triazole-containing aldehyde with a cyclic ketone. researchgate.net In this process, an alkyne-functionalized benzaldehyde is first reacted with a benzyl azide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole-benzaldehyde intermediate. This intermediate, which can be derived from a precursor related to this compound, is then condensed with a cyclic ketone, such as cyclohexanone, in the presence of a base like potassium hydroxide (B78521) to yield the target triazole-linked cyclic ketone. researchgate.net This methodology allows for the creation of a library of compounds with potential applications in cancer research.

Applications in Materials Science Research

While the primary focus of research involving this compound has been in the realm of medicinal chemistry, its structural features also suggest potential applications in materials science. The aromatic and heterocyclic rings can contribute to desirable electronic and photophysical properties. For instance, the conjugation within the molecule could be exploited in the design of organic dyes or nonlinear optical materials. The ability to undergo polymerization, either through the aldehyde group or through other functional handles introduced onto the molecule, opens up possibilities for the creation of novel polymers with tailored properties. While this area is less explored, the fundamental reactivity and structural characteristics of this compound make it a promising candidate for future research in the development of advanced materials.

Precursors for Dyes and Pigments

The aldehyde group in this compound serves as a key reactive site for the synthesis of various classes of dyes and pigments, including azo dyes and stilbene (B7821643) derivatives. These compounds are characterized by their extended conjugation systems, which are responsible for their color and photophysical properties.

Azo Dyes:

Azo dyes, which contain the characteristic -N=N- functional group, represent a large and important class of colorants. While the direct diazotization of this compound is not feasible, it can be readily converted into a suitable coupling component for a diazonium salt. A common synthetic strategy involves the Knoevenagel or Claisen-Schmidt condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as a ketone, to form a chalcone (B49325) intermediate. This chalcone can then be coupled with a diazonium salt to yield an azo dye. biointerfaceresearch.comnih.gov

For instance, this compound can react with acetophenone (B1666503) in the presence of a base to form a chalcone. This chalcone can then be coupled with a diazonium salt, such as that derived from aniline, to produce a highly colored azo dye. The general reaction scheme is as follows:

Step 1: Chalcone Synthesis this compound + Acetophenone → 1-(4-(1,3-Thiazol-4-ylmethoxy)phenyl)-3-phenylprop-2-en-1-one (a chalcone)

Step 2: Azo Coupling Chalcone + Diazonium Salt → Azo Dye

The specific color and properties of the resulting dye can be fine-tuned by varying the substituents on the diazonium salt and the active methylene compound. The thiazole moiety is expected to enhance the dye's thermal stability and affinity for certain substrates. researchgate.netrsc.org

Stilbene Dyes:

Stilbene derivatives are another important class of fluorescent dyes and optical brightening agents. The synthesis of stilbene dyes from this compound can be achieved through olefination reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction. fu-berlin.denih.gov

In a typical Wittig reaction, a phosphonium (B103445) ylide, prepared from a benzylphosphonium salt, reacts with the aldehyde to form the stilbene. For example, reacting this compound with the ylide derived from benzyltriphenylphosphonium (B107652) chloride would yield a stilbene derivative containing the thiazole moiety. mdpi.comtsijournals.com

Wittig Reaction: this compound + Benzyltriphenylphosphonium ylide → 4-((1,3-Thiazol-4-yl)methoxy)stilbene + Triphenylphosphine (B44618) oxide

The Horner-Wadsworth-Emmons reaction offers an alternative route, often providing better yields and stereoselectivity. In this case, a phosphonate (B1237965) ester is deprotonated to form a carbanion, which then reacts with the aldehyde. wiley-vch.de The resulting stilbene derivatives can exhibit interesting photoluminescent properties, making them suitable for applications in fluorescent probes and materials science.

| Reaction Type | Reactants | Product Class | Potential Application |

| Knoevenagel/Azo Coupling | This compound, Active Methylene Compound, Diazonium Salt | Azo Dyes | Textiles, Pigments |

| Wittig Reaction | This compound, Phosphonium Ylide | Stilbene Dyes | Fluorescent Brighteners, Probes |

| Horner-Wadsworth-Emmons | This compound, Phosphonate Ester | Stilbene Dyes | Fluorescent Brighteners, Probes |

Development of Advanced Materials (e.g., Liquid Crystals)

The unique molecular structure of this compound makes it an excellent candidate for the synthesis of advanced materials, particularly liquid crystals. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The incorporation of heterocyclic rings, such as thiazole, into the molecular structure can significantly influence the mesomorphic (liquid crystalline) properties. rdd.edu.iqarid.myuobaghdad.edu.iquobaghdad.edu.iqresearchgate.net

The most common approach to synthesizing liquid crystals from this compound is through the formation of Schiff bases. A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. These are typically formed by the condensation of a primary amine with an aldehyde or ketone. researchgate.net

By reacting this compound with various primary amines, a wide range of Schiff base derivatives can be prepared. The choice of the amine is crucial in determining the liquid crystalline properties of the final compound, such as the temperature range of the mesophase and the type of mesophase (e.g., nematic, smectic).

Schiff Base Formation: this compound + R-NH₂ → 4-((1,3-Thiazol-4-yl)methoxy)benzylidene-R-amine

For example, condensation with long-chain alkylamines (e.g., octylamine) or anilines bearing long-chain alkoxy substituents can lead to the formation of calamitic (rod-shaped) liquid crystals. The rigid thiazole-containing benzaldehyde core provides the necessary anisotropy, while the flexible alkyl or alkoxy chains promote the formation of ordered, yet fluid, mesophases.

The thiazole moiety, with its inherent dipole moment and polarizability, can enhance the intermolecular interactions, leading to more stable mesophases and a broader temperature range for liquid crystalline behavior. Research on similar thiazole-containing Schiff bases has shown that these compounds can exhibit nematic and smectic phases, which are essential for applications in display technologies and optical sensors. rdd.edu.iqresearchgate.net

| Reactant Amine | Resulting Schiff Base Structure | Potential Liquid Crystalline Phase |

| 4-Octylaniline | 4-((1,3-Thiazol-4-yl)methoxy)benzylidene-4-octylaniline | Nematic, Smectic |

| 4-Butoxyaniline | 4-((1,3-Thiazol-4-yl)methoxy)benzylidene-4-butoxyaniline | Nematic |

| 4-Aminobenzoic acid | 4-(((4-((1,3-thiazol-4-yl)methoxy)benzylidene)amino)benzoic acid | Nematic, potentially H-bonded |

Structure Activity Relationship Sar Investigations of 4 1,3 Thiazol 4 Ylmethoxy Benzaldehyde Derivatives

Modulation of Biological Activities through Structural Modifications

The biological activity of derivatives of 4-(1,3-thiazol-4-ylmethoxy)benzaldehyde can be significantly altered by making specific structural changes to the molecule. These modifications can influence the compound's electronic properties and spatial arrangement, which in turn affect its interaction with biological targets. nih.gov

Impact of Substituent Electronic Effects (e.g., Electron-Withdrawing vs. Electron-Donating Groups)

Studies on various thiazole (B1198619) derivatives have demonstrated that the introduction of different functional groups can either enhance or diminish their biological effects. For instance, in some series of thiazole compounds, the presence of electron-withdrawing groups such as chloro and trifluoromethyl has been associated with good anticonvulsant activity. nih.gov Conversely, compounds bearing electron-donating groups like methoxy (B1213986) and azido (B1232118) have shown better anticonvulsant effects in other tests. nih.gov

In the context of antimicrobial activity, the position and nature of substituents on the benzene (B151609) ring can greatly affect the inhibitory potential of thiazole derivatives. nih.gov For example, compounds with a 3-bromo group on the benzene ring have exhibited superior inhibitory activity. nih.gov Similarly, the presence of a nitro group at the para position of a phenyl ring has been shown to form strong hydrogen bonds with amino acid residues of target proteins, thereby enhancing the inhibitory activity against microorganisms. mdpi.com

The following table summarizes the observed effects of various substituents on the biological activities of thiazole derivatives.

| Substituent Type | Position | Observed Biological Effect | Reference |

| Electron-Withdrawing (e.g., -Cl, -CF3) | Varies | Good anticonvulsant activity | nih.gov |

| Electron-Donating (e.g., -OCH3, -N3) | Varies | Better anticonvulsant activity | nih.gov |

| Electron-Withdrawing (e.g., -Br) | 3-position of benzene ring | Better inhibitory activity | nih.gov |

| Electron-Donating (e.g., -CH3) | 4-position of phenyl ring | Increased cytotoxic activity | nih.gov |

| Electron-Withdrawing (e.g., -NO2) | para-position of phenyl ring | Significant inhibition of microorganisms | mdpi.com |

It is important to note that the effect of a substituent can be highly dependent on its position on the aromatic ring. nih.gov For example, an amino group in the ortho or para position can be advantageous for activity, while it may cause a loss of potency in the meta position. nih.gov Conversely, a nitro group can be detrimental in the ortho or para position but favorable in the meta position. nih.gov

Influence of Steric Hindrance on Activity

Steric hindrance, which refers to the spatial arrangement of atoms in a molecule and how it affects the approach of reactants or binding to a target site, is another critical factor in the SAR of thiazole derivatives. The size and bulkiness of substituents can either promote or hinder the biological activity of these compounds. nih.gov

Research has shown that increasing the size of certain substituents can lead to enhanced activity. For example, in a study of thiazole derivatives, compounds with ethylamino substituents exhibited higher inhibition than their corresponding methylamino counterparts, suggesting that a larger alkyl group is beneficial for activity in this specific context. nih.gov

However, steric bulk can also have a detrimental effect. If a substituent is too large, it may prevent the molecule from fitting into the active site of an enzyme or the binding pocket of a receptor, thereby reducing or abolishing its biological activity. The substituent at the 4-position of the thiazole ring, in particular, can affect the activity of the compound, with suggestions that substituents larger than a methyl group might be tolerated, and lipophilic groups could yield better results. nih.gov

The table below illustrates the impact of steric factors on the activity of thiazole derivatives based on reported findings.

| Substituent | Observation | Implication | Reference |

| Ethylamino vs. Methylamino | Ethylamino derivatives showed higher inhibition. | Larger alkyl group at this position is favorable for activity. | nih.gov |

| Substituents at thiazole C4-position | Substituents larger than methyl may be tolerated; lipophilic groups may be better. | The size and nature of the substituent at this position can be optimized for improved activity. | nih.gov |

Exploration of Derivatives as Biological Probes

Derivatives of this compound are valuable tools for probing biological systems. Their ability to interact with specific enzymes and receptors, and in some cases, form covalent bonds, makes them useful for studying the function and structure of these biological macromolecules.

Interaction with Enzymes and Receptors

The thiazole scaffold is a common feature in many FDA-approved drugs and experimental therapeutic agents, highlighting its importance in medicinal chemistry. researchgate.netnih.gov Derivatives of this compound can interact with a variety of enzymes and receptors, leading to a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov

The aldehyde group of this compound is also a key functional group that can participate in various chemical interactions and reactions within a biological system.

Formation of Covalent Bonds with Nucleophilic Sites in Proteins

Certain derivatives of this compound can be designed to act as covalent inhibitors. These molecules form a stable, irreversible bond with their target protein, typically by reacting with a nucleophilic amino acid residue, such as cysteine or lysine, in the protein's active site. youtube.com This covalent modification leads to a long-lasting inhibition of the protein's function. youtube.com

The development of targeted covalent inhibitors has gained significant interest in drug discovery as it can offer advantages in terms of potency and duration of action. youtube.com The aldehyde functionality present in this compound could potentially be exploited for the design of covalent inhibitors, as aldehydes are known to react with nucleophiles.

General Structure-Activity Trends in Thiazole-Containing Compounds

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govneliti.com Several general SAR trends have been observed for thiazole-containing compounds:

Substitution is Key: The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any attached aromatic systems. nih.gov

Electronic and Steric Effects Matter: Both the electronic properties (electron-donating vs. electron-withdrawing) and the size (steric bulk) of substituents play a crucial role in modulating biological activity. nih.gov

The Thiazole Ring as an Interaction Hub: The thiazole nucleus itself can participate in important interactions with biological targets, including hydrogen bonding and hydrophobic interactions. nih.gov

Versatility of Biological Targets: Thiazole derivatives have been shown to interact with a diverse range of biological targets, including enzymes like kinases and topoisomerases, as well as receptors. nih.govnih.gov This versatility contributes to their broad spectrum of pharmacological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. nih.govcapes.gov.br

DNA and Protein Binding Studies of this compound Derivatives

While direct research into the DNA and protein binding capabilities of this compound is not extensively documented, numerous studies have investigated the interaction of its derivatives with biological macromolecules. The thiazole ring, a central feature of this compound class, is recognized as a valuable scaffold in medicinal chemistry for fostering interactions with various biological targets. nih.gov These interactions are often the basis for the observed biological activities of these derivatives, including their potential as antibacterial and anticancer agents. researchgate.netnih.gov Investigations have employed both experimental techniques and computational modeling to elucidate the nature and strength of these binding events.

DNA Binding and Intercalation

Derivatives based on the thiazole framework have demonstrated a notable ability to interact with DNA, a key mechanism for potential antibacterial and cytotoxic effects. Studies suggest that these compounds can bind to DNA primarily through an intercalative mode, where the planar aromatic structures insert themselves between the base pairs of the DNA double helix. researchgate.netnih.gov This mode of interaction is supported by experimental methods like fluorescence spectroscopy using ethidium (B1194527) bromide (EB) displacement assays and by computational docking simulations. nih.gov

In one study, a series of novel thiazole and thiazole-containing triazole derivatives were synthesized and evaluated for their DNA binding properties. One particular thiazole derivative exhibited a significant DNA-interaction constant (Kb) of 2.03 × 10⁵ L·mol⁻¹ with herring sperm DNA (hs-DNA), indicating a strong binding affinity. researchgate.net

Furthermore, certain coumarin-based thiazole derivatives have been identified as potent inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov Molecular docking studies of the most effective of these inhibitors revealed a strong binding affinity within the enzyme's active site. nih.gov The inhibition of such crucial enzymes disrupts DNA processes in bacteria, leading to cell death.

Table 1: DNA Interaction and DNA Gyrase Inhibition by Thiazole Derivatives

| Compound ID | Target | Method | Result | Reference |

|---|---|---|---|---|

| Thiazole Derivative (4b) | hs-DNA | Spectroscopic Titration | Kb = 2.03 × 10⁵ L·mol⁻¹ | researchgate.net |

| Coumarin-Thiazole (11b) | E. coli DNA Gyrase | Enzyme Assay | IC₅₀ = 182 nM | nih.gov |

| Coumarin-Thiazole (11e) | E. coli DNA Gyrase | Enzyme Assay | IC₅₀ = 190 nM | nih.gov |

Protein and Enzyme Binding Studies

The biological effects of this compound derivatives are frequently attributed to their ability to bind to and inhibit specific proteins and enzymes. Molecular docking simulations and in vitro enzyme assays are crucial tools for identifying these interactions and quantifying their potency.

Research has shown that thiazole-based compounds can act as inhibitors for several critical enzymes. For instance, a series of 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to the thiazole scaffold, were synthesized and tested for their ability to inhibit Focal Adhesion Kinase (FAK), an enzyme implicated in cancer progression. nih.gov One compound from this series demonstrated significant inhibitory activity against FAK, suggesting its potential as a targeted anticancer agent. nih.gov

In another line of research, thiazole derivatives were investigated as inhibitors of 15-lipoxygenase (15-LOX), an enzyme involved in inflammation. sdu.dk Several derivatives displayed potent inhibitory activity, with some showing greater efficacy than the standard reference compounds. sdu.dk Molecular docking studies supported these findings, revealing favorable binding energies and specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the enzyme's active site. sdu.dk

Table 2: Protein/Enzyme Inhibition by Thiazole and Related Derivatives

| Derivative Class | Target Enzyme | Compound ID | Inhibition (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole | Focal Adhesion Kinase (FAK) | 2p | EC₅₀ = 10.79 µM | nih.gov |

| Triazole-carboxamide | 15-Lipoxygenase (15-LOX) | 7e | IC₅₀ = 0.36 µM | sdu.dk |

| Triazole-carboxamide | 15-Lipoxygenase (15-LOX) | 7j | - | sdu.dk |

Table 3: Molecular Docking Binding Affinities of Thiazole Derivatives with Protein Targets

| Derivative Class | Target Enzyme | Compound ID | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Coumarin-Thiazole | DNA Gyrase | 11b | -9.3 | nih.gov |